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Compound of Interest

Compound Name:
(6-Chloropyridin-2-

yl)methanamine

Cat. No.: B1142981 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (6-
Chloropyridin-2-yl)methanamine. The document details predicted Nuclear Magnetic

Resonance (NMR) data, expected Infrared (IR) absorption bands, and anticipated Mass

Spectrometry (MS) fragmentation patterns. Accompanying this data are detailed experimental

protocols for each analytical technique, offering a foundational resource for the characterization

of this compound.

Data Presentation
The following tables summarize the predicted and expected spectroscopic data for (6-
Chloropyridin-2-yl)methanamine.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Chemical Shift (δ) ppm Multiplicity Assignment

~7.70 Triplet H4

~7.35 Doublet H3

~7.25 Doublet H5

~3.90 Singlet CH₂

~1.80 Singlet (broad) NH₂

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz. Data is predicted and may vary from

experimental results.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

~160 C2

~150 C6

~139 C4

~122 C3

~119 C5

~48 CH₂

Solvent: CDCl₃, Spectrometer Frequency: 100 MHz. Data is predicted and may vary from

experimental results.

Table 3: Expected IR Spectroscopic Data
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Wavenumber (cm⁻¹) Intensity Assignment

3400-3250 Medium (two bands) N-H stretch (primary amine)

3100-3000 Medium to Weak Aromatic C-H stretch

1650-1580 Medium N-H bend (scissoring)

1580-1450 Medium to Strong C=C and C=N ring stretching

~1130 Medium C-Cl stretch

1335-1250 Medium C-N stretch (aromatic amine)

900-675 Strong
Aromatic C-H out-of-plane

bend

Note: The exact positions and intensities of the peaks can be influenced by the sample

preparation method and the physical state of the compound.

Mass Spectrometry (MS) Data
The mass spectrum of (6-Chloropyridin-2-yl)methanamine is expected to show a molecular

ion peak corresponding to its molecular weight. Due to the presence of a chlorine atom, a

characteristic isotopic pattern for the molecular ion will be observed.

Molecular Formula: C₆H₇ClN₂

Exact Mass: 142.03 Da[1]

Molecular Weight: 142.59 g/mol

The mass spectrum will exhibit a molecular ion peak (M⁺) at m/z 142 and an (M+2)⁺ peak at

m/z 144 with an approximate intensity ratio of 3:1, which is characteristic of compounds

containing one chlorine atom.

Expected Fragmentation Pattern:

Electron ionization is a hard ionization technique that leads to extensive fragmentation.[2]

Common fragmentation pathways for related compounds involve the loss of the chlorine atom
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or cleavage of the bond adjacent to the amino group (α-cleavage).[2][3]

Loss of Cl: A fragment ion at m/z 107, corresponding to the loss of the chlorine radical.

α-Cleavage: A base peak at m/z 30 is anticipated due to the cleavage of the C-C bond

adjacent to the C-N bond, resulting in the [CH₂NH₂]⁺ fragment.[4]

Loss of HCN: Fragmentation of the pyridine ring could lead to the loss of a hydrogen cyanide

molecule.

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of (6-Chloropyridin-2-yl)methanamine is

dissolved in 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) containing a small

amount of tetramethylsilane (TMS) as an internal standard. The solution is then transferred

to a 5 mm NMR tube.

¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a 400 MHz spectrometer. A

standard pulse sequence is used with a spectral width of approximately 16 ppm. Typically, 16

to 32 scans are accumulated to ensure a good signal-to-noise ratio, with a relaxation delay

of 1-2 seconds between scans.

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same spectrometer at a

frequency of 100 MHz using a proton-decoupled pulse sequence. A wider spectral width

(e.g., 240 ppm) is used. A larger number of scans (e.g., 1024 or more) and a relaxation delay

of 2-5 seconds are typically required to obtain a spectrum with an adequate signal-to-noise

ratio.

Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier

transform. Phase and baseline corrections are applied to the resulting spectrum. Chemical

shifts are reported in parts per million (ppm) relative to the internal standard (TMS at 0.00

ppm).
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Infrared (IR) Spectroscopy
Sample Preparation (Thin Solid Film Method): A small amount of the solid sample is

dissolved in a volatile solvent like methylene chloride. A drop of this solution is placed on a

salt plate (e.g., NaCl or KBr). After the solvent evaporates, a thin film of the compound

remains on the plate.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.

Data Acquisition: A background spectrum of the clean, empty salt plate is recorded first. The

salt plate with the sample film is then placed in the sample holder. The spectrum is typically

recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 32)

are co-added to improve the signal-to-noise ratio. The background spectrum is automatically

subtracted from the sample spectrum.

Data Analysis: The resulting spectrum is analyzed for the characteristic absorption bands

corresponding to the various functional groups present in the molecule.

Mass Spectrometry (MS)
Sample Introduction: A dilute solution of the compound in a suitable volatile solvent (e.g.,

methanol) is introduced into the ion source. For gas chromatography-mass spectrometry

(GC-MS), the sample is injected into the gas chromatograph, where it is vaporized and

separated from any impurities before entering the mass spectrometer.

Ionization: Electron Ionization (EI) is a common method for this type of molecule. In the ion

source, the sample molecules are bombarded with a beam of high-energy electrons

(typically 70 eV), causing them to ionize and fragment.[2]

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Data Interpretation: The mass spectrum is analyzed to identify the molecular ion peak and

the pattern of fragment ions. The isotopic distribution pattern is used to confirm the presence

of elements with characteristic isotopes, such as chlorine.

Mandatory Visualization
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The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like (6-Chloropyridin-2-yl)methanamine.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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